Magnolone
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Overview
Description
Magnolone is a natural product found in Magnolia coco and Magnolia denudata with data available.
Scientific Research Applications
Antimicrobial Activity
Magnolol, a compound from Magnolia obovata, has demonstrated significant antimicrobial activity against periodontopathic microorganisms, making it a potential therapeutic agent for periodontal disease treatment due to its relatively low cytotoxic effect on human gingival cells (Chang et al., 1998).
Cancer Treatment
Magnolol has shown promising results in inhibiting the growth of various cancers. It inhibits prostate cancer cell growth in vitro and in vivo by triggering cell cycle arrest and inducing apoptosis (Huang et al., 2017). Another study highlights magnolol's potential as an anti-cancer agent, particularly effective against brain, breast, cervical, colon, liver, lung, prostate, and skin cancers (Ranaware et al., 2018).
Cardiovascular Protection
Magnolol exhibits protective effects on pulmonary arterial hypertension (PAH) in rats, suggesting its potential as a therapeutic agent for PAH treatment (Chang et al., 2018).
Anti-Inflammatory Properties
Magnolol has demonstrated anti-inflammatory properties by downregulating the expression of TLR4 and attenuating TLR4 mediated NF-κB and MAPK signaling pathways in response to lipopolysaccharide (LPS) stimulation (Fu et al., 2013).
Neuroprotection
Magnolol protects neurons against ischemia injury by downregulating various factors and pathways involved in ischemic injury, including p38/MAPK, CHOP, and nitrotyrosine, and by modulating oxidative stress responses (Chen et al., 2014).
Multifunctional Activities
Magnolol, isolated from Magnolia officinalis, has shown a range of biological activities, including anti-inflammatory, antimicrobial, antioxidative, anticancer, neuroprotective, cardiovascular protection, metabolism regulation, and ion-mediating activity. Its potential as a therapeutic agent is under investigation, though its clinical application is limited by factors like low water solubility and bioavailability (Zhang et al., 2019).
properties
Product Name |
Magnolone |
---|---|
Molecular Formula |
C21H22O7 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[(3S,4R,5S)-5-(1,3-benzodioxol-5-yl)-4-(hydroxymethyl)oxolan-3-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H22O7/c1-24-16-5-3-12(7-18(16)25-2)20(23)15-10-26-21(14(15)9-22)13-4-6-17-19(8-13)28-11-27-17/h3-8,14-15,21-22H,9-11H2,1-2H3/t14-,15+,21+/m0/s1 |
InChI Key |
RYPHKZUVFXPUMU-PDSXEYIOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)[C@@H]2CO[C@@H]([C@H]2CO)C3=CC4=C(C=C3)OCO4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2COC(C2CO)C3=CC4=C(C=C3)OCO4)OC |
synonyms |
magnolone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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